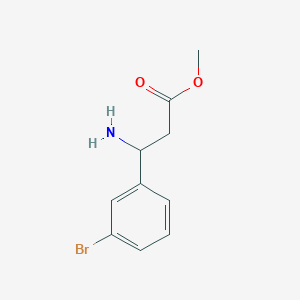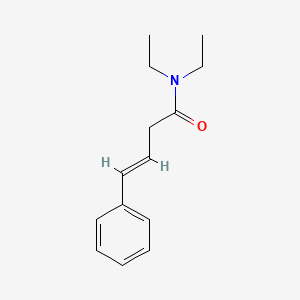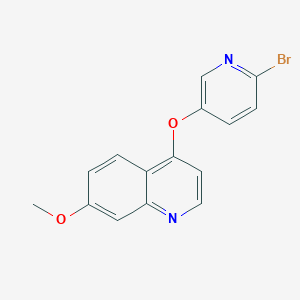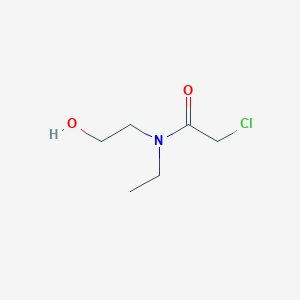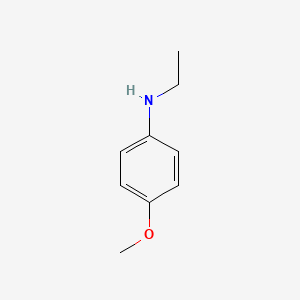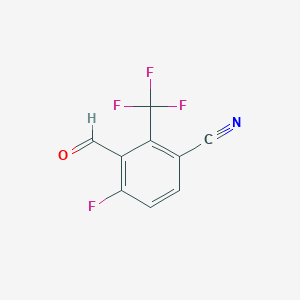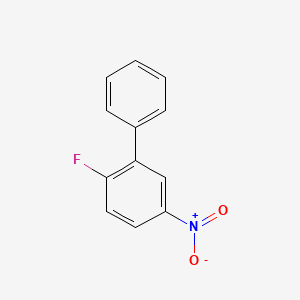
2-Fluoro-5-nitro-biphenyl
Vue d'ensemble
Description
“2-Fluoro-5-nitro-biphenyl” is a synthetic organic compound . It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of “2-Fluoro-5-nitro-biphenyl” and similar compounds has been achieved through the Suzuki–Miyaura coupling . This process involves the cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-nitro-biphenyl” is represented by the linear formula C12H8FNO2 .
Chemical Reactions Analysis
Biphenyl compounds, including “2-Fluoro-5-nitro-biphenyl”, undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-nitro-biphenyl” include a molecular weight of 217.2 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.
Applications De Recherche Scientifique
Synthesis of Biphenyl Derivatives
“2-Fluoro-5-nitro-biphenyl” is a type of biphenyl derivative. Biphenyl derivatives are used in the scalable synthesis and reactions of various compounds . They are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
Medicinal Chemistry
Biphenyl derivatives, including “2-Fluoro-5-nitro-biphenyl”, serve as versatile platforms in medicinal chemistry. They are broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Synthesis of Flurbiprofen
“2-Fluoro-5-nitro-biphenyl” can be used in the synthesis of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). It is a versatile and functional intermediate for synthesising flurbiprofen .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . This suggests that “2-Fluoro-5-nitro-biphenyl” could potentially be used in the production of OLEDs.
Agriculture Products
Biphenyl derivatives are used to produce a range of products for agriculture . This implies that “2-Fluoro-5-nitro-biphenyl” could have applications in the agriculture industry.
Liquid Crystals
Biphenyl derivatives are used as building blocks for basic liquid crystals . Therefore, “2-Fluoro-5-nitro-biphenyl” could potentially be used in the production of liquid crystals.
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is reported that 2-fluoro-5-nitrobenzoic acid, a compound with a similar structure, reacts with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile, to afford the ugi product . This suggests that 2-Fluoro-5-nitro-biphenyl may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often used in the synthesis of biphenyl compounds . This suggests that 2-Fluoro-5-nitro-biphenyl might affect similar biochemical pathways.
Result of Action
It’s known that many bioactive aromatic compounds, including those with similar structures, possess various biological activities . This suggests that 2-Fluoro-5-nitro-biphenyl may have similar effects.
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of many chemical compounds .
Safety and Hazards
Propriétés
IUPAC Name |
1-fluoro-4-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDHUAUKNHHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

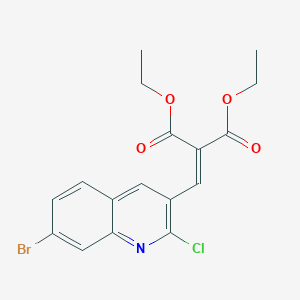
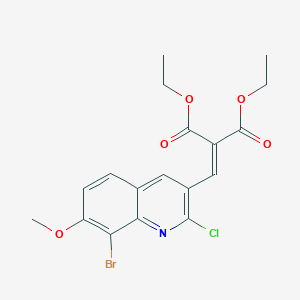
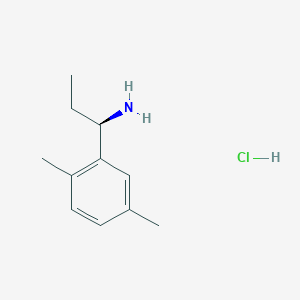
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester](/img/structure/B3183790.png)


